5-(1,3-benzodioxole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
2-(benzo[d][1,3]dioxole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with a dipyrido[1,2-a:4’,3’-d]pyrimidinone structure
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxole structure have been synthesized and evaluated for their inhibitory activities on free radicals . Therefore, it’s possible that this compound may also interact with free radicals or related targets.
Mode of Action
It’s known that compounds with a benzo[d][1,3]dioxole structure can induce apoptosis and cause cell cycle arrests in certain cancer cell lines . This suggests that the compound might interact with its targets to induce similar cellular changes.
Pharmacokinetics
Similar compounds with a benzo[d][1,3]dioxole structure have been synthesized and their physical properties studied . These studies could provide insights into the potential ADME properties of this compound.
Result of Action
The compound has been shown to exhibit good selectivity between cancer cells and normal cells . This suggests that the compound’s action results in molecular and cellular effects that are more pronounced in cancer cells than in normal cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate carbonyl compounds under acidic conditions.
Construction of the dipyrido[1,2-a4’,3’-d]pyrimidinone core: This step often involves the condensation of pyridine derivatives with suitable amines or nitriles, followed by cyclization under basic or acidic conditions.
Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the dipyrido[1,2-a:4’,3’-d]pyrimidinone core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-(benzo[d][1,3]dioxole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its complex structure and potential for high specificity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and are known for their biological activities.
Dipyrido[1,2-a4’,3’-d]pyrimidinone derivatives: These compounds share the dipyrido[1,2-a:4’,3’-d]pyrimidinone core and are studied for their potential in medicinal chemistry.
Uniqueness
2-(benzo[d][1,3]dioxole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is unique due to the combination of the benzo[d][1,3]dioxole and dipyrido[1,2-a:4’,3’-d]pyrimidinone moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(1,3-benzodioxole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18(12-4-5-15-16(9-12)26-11-25-15)21-8-6-14-13(10-21)19(24)22-7-2-1-3-17(22)20-14/h1-5,7,9H,6,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJHDMTWAYONBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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